molecular formula C9H10ClFO2 B14026083 (2-Chloro-3-ethoxy-6-fluorophenyl)methanol

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol

Katalognummer: B14026083
Molekulargewicht: 204.62 g/mol
InChI-Schlüssel: KANOQAMCPQHWRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol is an organic compound with the molecular formula C9H10ClFO2 and a molecular weight of 204.63 g/mol . It is characterized by the presence of chloro, ethoxy, and fluoro substituents on a benzene ring, along with a methanol group.

Vorbereitungsmethoden

The synthesis of (2-Chloro-3-ethoxy-6-fluorophenyl)methanol typically involves the reaction of 2-chloro-3-ethoxy-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol . The reaction conditions usually include maintaining the temperature at room temperature and stirring the mixture for several hours until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-Chloro-3-ethoxy-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound .

Vergleich Mit ähnlichen Verbindungen

(2-Chloro-3-ethoxy-6-fluorophenyl)methanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H10ClFO2

Molekulargewicht

204.62 g/mol

IUPAC-Name

(2-chloro-3-ethoxy-6-fluorophenyl)methanol

InChI

InChI=1S/C9H10ClFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-4,12H,2,5H2,1H3

InChI-Schlüssel

KANOQAMCPQHWRV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=C(C=C1)F)CO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.